molecular formula C8H14O3 B14388876 1-Methylcyclohexane-1-carboperoxoic acid CAS No. 88108-06-9

1-Methylcyclohexane-1-carboperoxoic acid

Cat. No.: B14388876
CAS No.: 88108-06-9
M. Wt: 158.19 g/mol
InChI Key: ZBKNULTWTHZRJV-UHFFFAOYSA-N
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Description

1-Methylcyclohexane-1-carboperoxoic acid is an organic compound with the molecular formula C8H14O3 It is a derivative of cyclohexane, featuring a methyl group and a carboperoxoic acid functional group

Preparation Methods

The synthesis of 1-Methylcyclohexane-1-carboperoxoic acid typically involves the oxidation of 1-Methylcyclohexane-1-carboxylic acid. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the peroxoic acid group.

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.

Chemical Reactions Analysis

1-Methylcyclohexane-1-carboperoxoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction of the peroxoic acid group can yield 1-Methylcyclohexane-1-carboxylic acid.

    Substitution: The peroxoic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methylcyclohexane-1-carboperoxoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the study of oxidation reactions.

    Biology: The compound’s oxidative properties make it useful in studying oxidative stress and its effects on biological systems.

    Medicine: Research into the compound’s potential as an antimicrobial agent is ongoing, given its ability to generate reactive oxygen species.

Mechanism of Action

The mechanism by which 1-Methylcyclohexane-1-carboperoxoic acid exerts its effects is primarily through the generation of reactive oxygen species (ROS). The peroxoic acid group can decompose to form radicals, which can then interact with various molecular targets. These interactions can lead to oxidative damage or modification of biomolecules, making the compound useful in studying oxidative processes.

Comparison with Similar Compounds

1-Methylcyclohexane-1-carboperoxoic acid can be compared to other peroxoic acids, such as:

    m-Chloroperbenzoic acid (m-CPBA): A commonly used peracid in organic synthesis.

    Peracetic acid: Another peroxoic acid with strong oxidizing properties.

    1-Methylcyclohexane-1-carboxylic acid: The precursor to this compound, lacking the peroxoic acid group.

The uniqueness of this compound lies in its specific structure, which combines the stability of the cyclohexane ring with the reactivity of the peroxoic acid group, making it a valuable compound for specialized research applications.

Properties

CAS No.

88108-06-9

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-methylcyclohexane-1-carboperoxoic acid

InChI

InChI=1S/C8H14O3/c1-8(7(9)11-10)5-3-2-4-6-8/h10H,2-6H2,1H3

InChI Key

ZBKNULTWTHZRJV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C(=O)OO

Origin of Product

United States

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